molecular formula C24H37N3O6 B146729 Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate CAS No. 129750-91-0

Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate

Cat. No. B146729
M. Wt: 463.6 g/mol
InChI Key: YVHRNTICSJDWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate, also known as MDP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MDP is a derivative of the well-known drug thalidomide and has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor properties. In

Scientific Research Applications

Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has shown promising results in various scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to have immunomodulatory properties, making it a potential treatment for autoimmune diseases such as multiple sclerosis and lupus. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer.

Mechanism Of Action

The mechanism of action of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is not fully understood, but it is believed to involve the modulation of the immune system. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to activate the NOD2 receptor, which is involved in the recognition of bacterial peptidoglycans. This activation leads to the production of cytokines and chemokines, which are involved in the regulation of the immune response. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.

Biochemical And Physiological Effects

Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of anti-inflammatory cytokines such as IL-10 and reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to increase the phagocytic activity of macrophages, which are involved in the clearance of pathogens and cellular debris. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cells and animals. However, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has some limitations for lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has not been extensively studied in vivo, so its effects in animals are not well-known.

Future Directions

There are several future directions for the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. One direction is the further elucidation of its mechanism of action. Understanding how Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate modulates the immune system could lead to the development of more effective treatments for inflammatory and autoimmune diseases. Another direction is the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in animal models. Understanding the effects of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in vivo could lead to the development of more effective cancer treatments. Additionally, the synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate derivatives could lead to the development of more potent and selective compounds for scientific research.

Synthesis Methods

Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate can be synthesized through a multi-step process that involves the reaction of thalidomide with various reagents. The first step involves the conversion of thalidomide to 5-hydroxythalidomide, which is then reacted with morpholine and formaldehyde to form the morpholin-4-ylmethyl derivative. The final step involves the reaction of the morpholin-4-ylmethyl derivative with 1,3-dicyclohexylurea to form Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. The synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is a complex process that requires expertise in organic chemistry.

properties

CAS RN

129750-91-0

Product Name

Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate

Molecular Formula

C24H37N3O6

Molecular Weight

463.6 g/mol

IUPAC Name

morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate

InChI

InChI=1S/C24H37N3O6/c1-17(23(30)33-16-25-12-14-32-15-13-25)20-21(28)26(18-8-4-2-5-9-18)24(31)27(22(20)29)19-10-6-3-7-11-19/h17-20H,2-16H2,1H3

InChI Key

YVHRNTICSJDWJI-UHFFFAOYSA-N

SMILES

CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4

Canonical SMILES

CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4

synonyms

morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-y l)propanoate

Origin of Product

United States

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